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Compound of Interest

Compound Name: 2-Bromoethyl ethyl ether

Cat. No.: B043962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromoethyl ethyl ether (CAS No. 592-55-2). The document details expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the

experimental protocols for acquiring such spectra, and presents a logical workflow for

spectroscopic analysis.

Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Bromoethyl ethyl
ether. This data is based on the chemical structure and typical spectroscopic values for the

functional groups present.

¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.71 Triplet (t) 2H Br-CH₂-CH₂-O-

~3.59 Triplet (t) 2H Br-CH₂-CH₂-O-

~3.52 Quartet (q) 2H -O-CH₂-CH₃

~1.22 Triplet (t) 3H -O-CH₂-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

~70.5 Br-CH₂-CH₂-O-

~66.8 -O-CH₂-CH₃

~30.1 Br-CH₂-CH₂-O-

~15.1 -O-CH₂-CH₃

IR (Infrared) Spectroscopy Data
Technique: Neat (liquid film)

Wavenumber (cm⁻¹) Intensity Assignment

2975-2860 Strong C-H stretching (alkane)

1110-1050 Strong C-O-C stretching (ether)

650-550 Strong C-Br stretching
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MS (Mass Spectrometry) Data
Technique: Electron Ionization (EI)

m/z Relative Intensity Assignment

152/154 Low
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

107/109 Moderate [M - C₂H₅]⁺

59 High [C₃H₇O]⁺ (base peak)

45 Moderate [C₂H₅O]⁺

31 Moderate [CH₃O]⁺

29 Moderate [C₂H₅]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Bromoethyl ethyl ether.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of 2-Bromoethyl ethyl ether in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Switch the spectrometer to the carbon frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

carbon environment.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

Acquire the spectrum for a larger number of scans compared to ¹H NMR due to the lower

natural abundance of ¹³C.
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Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of neat 2-Bromoethyl ethyl ether.

Methodology:

Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of neat 2-Bromoethyl ethyl ether onto the surface of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Instrument Setup:

Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.

Ensure the instrument's sample compartment is closed.

Data Acquisition:

Collect a background spectrum of the empty sample compartment to subtract atmospheric

interferences (e.g., CO₂, H₂O).

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of 2-Bromoethyl ethyl ether.

Methodology:
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Sample Introduction:

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often

via a gas chromatography (GC) system or a direct insertion probe.

If using a GC, the sample is first vaporized and separated from any impurities.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis:

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of each ion at a specific

m/z value.

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-Bromoethyl ethyl ether.
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Spectroscopic Analysis Workflow for 2-Bromoethyl Ethyl Ether
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromoethyl Ethyl Ether: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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